1-[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine
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Overview
Description
1-[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine is a complex organic compound with a unique structure that includes a pyrrolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolo[3,4-b]pyridine core, followed by functionalization to introduce the methyl and phenyl groups. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine: Unique due to its specific substitution pattern and stereochemistry.
1-[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol: Similar structure but with a hydroxyl group instead of an amine.
1-[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methane: Lacks the amine group, leading to different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21N3 |
---|---|
Molecular Weight |
243.35 g/mol |
IUPAC Name |
[(2R,4aR,7aR)-2-methyl-6-phenyl-2,4a,5,7-tetrahydro-1H-pyrrolo[3,4-b]pyridin-7a-yl]methanamine |
InChI |
InChI=1S/C15H21N3/c1-12-7-8-13-9-18(11-15(13,10-16)17-12)14-5-3-2-4-6-14/h2-8,12-13,17H,9-11,16H2,1H3/t12-,13-,15-/m1/s1 |
InChI Key |
KGAQVFRPBOANLR-UMVBOHGHSA-N |
Isomeric SMILES |
C[C@@H]1C=C[C@@H]2CN(C[C@]2(N1)CN)C3=CC=CC=C3 |
Canonical SMILES |
CC1C=CC2CN(CC2(N1)CN)C3=CC=CC=C3 |
Origin of Product |
United States |
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